molecular formula C4H2ClF3O4 B1612113 2-Chloro-2,3,3-trifluorosuccinic acid CAS No. 866-16-0

2-Chloro-2,3,3-trifluorosuccinic acid

Cat. No.: B1612113
CAS No.: 866-16-0
M. Wt: 206.5 g/mol
InChI Key: AWSACKQBEIHEPZ-UHFFFAOYSA-N
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Description

2-Chloro-2,3,3-trifluorosuccinic acid is a useful research compound. Its molecular formula is C4H2ClF3O4 and its molecular weight is 206.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Material Science

  • Synthetic Methodologies : The development of efficient synthetic strategies for fluorinated compounds, such as 3-((trifluoromethyl)thio)-4H-chromen-4-one, showcases the ongoing efforts to enhance the reactivity and selectivity of fluorine-containing molecules for various applications, including pharmaceuticals and agrochemicals (H. Xiang & Chunhao Yang, 2014).

  • Environmental Impacts : Studies on chlorine trifluoride (ClF3), a highly reactive fluorinated compound, emphasize the necessity of understanding the environmental and health risks associated with the use and production of potent greenhouse gases in the semiconductor industry (W. Tsai, 2011).

  • Fluoride-Bridged Polynuclear Complexes : Research on fluoride-bridged {Ln2Cr2} polynuclear complexes illustrates the potential of fluorinated ligands in stabilizing novel coordination geometries, which could be applied in materials science and catalysis (Christian Aa. Thuesen et al., 2012).

Environmental Studies

  • Global Warming Potential : Investigations into the global emissions of HFC-23 up to the year 2015 highlight the contribution of fluorinated gases to climate change, underscoring the importance of managing these emissions effectively to mitigate their impact on global warming (A. Mcculloch & A. Lindley, 2007).

  • Fluoropolymers and Environmental Health : Studies on the thermolysis of fluoropolymers, such as Teflon, reveal them as potential sources of halogenated organic acids in the environment, contributing to discussions on the safety and sustainability of using fluorinated materials (D. A. Ellis et al., 2001).

Properties

IUPAC Name

2-chloro-2,3,3-trifluorobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3O4/c5-3(6,1(9)10)4(7,8)2(11)12/h(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSACKQBEIHEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(=O)O)(F)Cl)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596460
Record name 2-Chloro-2,3,3-trifluorobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866-16-0
Record name 2-Chloro-2,3,3-trifluorobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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